molecular formula C14H19NO4S B2466062 4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid CAS No. 870693-16-6

4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid

Cat. No.: B2466062
CAS No.: 870693-16-6
M. Wt: 297.37
InChI Key: FVUIMCXWRUBWBI-UHFFFAOYSA-N
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Description

4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid is a chemical compound with the molecular formula C14H19NO4S and a molecular weight of 297.37 g/mol . This compound is known for its unique structure, which includes a tetrahydronaphthalene ring system and a sulfonamido group attached to a butanoic acid chain. It is primarily used in research and industrial applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The sulfonamido group can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the sulfonamido group.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and butanoic acid.

Scientific Research Applications

4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c16-14(17)6-3-9-15-20(18,19)13-8-7-11-4-1-2-5-12(11)10-13/h7-8,10,15H,1-6,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUIMCXWRUBWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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